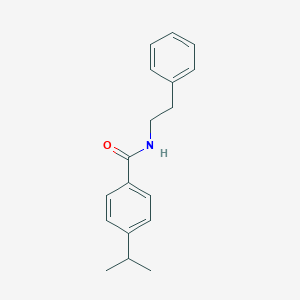![molecular formula C10H15N3OS B263820 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B263820.png)
2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMSA, and it has been found to have several unique properties that make it an attractive candidate for use in a variety of research applications.
Mecanismo De Acción
The mechanism of action of DMSA involves its ability to bind to metal ions and form stable complexes that can be excreted from the body. DMSA contains two sulfur atoms that can bind to metal ions, and its structure allows it to form stable chelates with a variety of different metals. Once bound to a metal ion, DMSA can help to remove the metal from the body by increasing urinary excretion.
Biochemical and Physiological Effects:
DMSA has been found to have several biochemical and physiological effects in laboratory experiments. In addition to its chelating properties, DMSA has been shown to have antioxidant and anti-inflammatory effects, which may make it useful for treating a variety of diseases. DMSA has also been found to have a protective effect on the liver and kidneys, which may make it useful for preventing damage from toxic substances.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMSA in laboratory experiments is its ability to chelate a wide range of metal ions. This makes it a versatile tool for studying metal toxicity and developing new treatments for metal poisoning. However, there are also some limitations to using DMSA in laboratory experiments. For example, DMSA can be toxic at high doses, and its chelating properties may interfere with the absorption of other nutrients.
Direcciones Futuras
There are several future directions for research on DMSA. One area of interest is in developing new chelating agents that are more effective and less toxic than DMSA. Another area of research is in studying the effects of DMSA on different types of metal toxicity, including exposure to radioactive metals. Additionally, there is interest in studying the potential therapeutic uses of DMSA for diseases such as Alzheimer's and Parkinson's, which may be related to metal toxicity.
Métodos De Síntesis
The synthesis of DMSA involves the reaction of 4,6-dimethyl-2-thiouracil with N,N-dimethylacetic anhydride. This reaction produces DMSA as a white crystalline solid, which can be purified using standard laboratory techniques.
Aplicaciones Científicas De Investigación
DMSA has been found to have several potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. One of the most promising applications of DMSA is in the study of metal toxicity and chelation therapy. DMSA has been shown to be an effective chelating agent for a variety of heavy metals, including lead, mercury, and cadmium. This makes it a valuable tool for studying the effects of metal toxicity on biological systems, as well as for developing new treatments for metal poisoning.
Propiedades
Fórmula molecular |
C10H15N3OS |
|---|---|
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H15N3OS/c1-7-5-8(2)12-10(11-7)15-6-9(14)13(3)4/h5H,6H2,1-4H3 |
Clave InChI |
VICNHVUBTBTSHG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)SCC(=O)N(C)C)C |
SMILES canónico |
CC1=CC(=NC(=N1)SCC(=O)N(C)C)C |
Solubilidad |
31.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)



![3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether](/img/structure/B263748.png)
![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B263751.png)


![6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263764.png)
